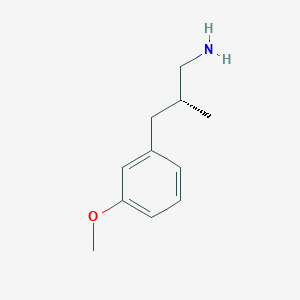![molecular formula C23H30N6O3 B2918081 9-(4-methoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848740-79-4](/img/structure/B2918081.png)
9-(4-methoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, a six-membered N-containing heterocycle . Piperidine derivatives are widespread in natural products and drug molecules and serve as key precursors for other compounds .
Molecular Structure Analysis
The compound likely contains a piperidine ring, which is a common structure in pharmaceuticals . The methoxyphenyl and tetrahydropyrimidopurinedione groups are likely attached to this ring, although the exact structure would need to be confirmed through techniques like NMR or X-ray crystallography.Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. Piperidine derivatives can participate in a variety of reactions, including those involving their nitrogen atom or any reactive groups attached to the ring .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Research on purine derivatives, such as those involving reactions of 2-chloro-9-phenyl-9H-purine with various nucleophiles, provides foundational knowledge on synthesizing complex purine structures. These reactions can yield a variety of substituted purines, highlighting the versatility and potential modifications for designing compounds with specific properties or activities (Tanji, Kubota, Yamamoto, & Higashino, 1987). Such chemical methodologies can be instrumental in synthesizing and exploring the applications of the compound .
Biological Activity
The synthesis and evaluation of novel purines containing specific substituents have been extensively studied for their biological activities. For example, substituted pyridines and purines have been designed, synthesized, and evaluated for their effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity, suggesting potential applications in metabolic disorders (Kim, Ahn, Lee, Kang, Lee, Shin, Ahn, Hong, & Yoon, 2004). This research trajectory could imply the relevance of the compound for similar pharmacological studies.
Cardiovascular Activity
The cardiovascular effects of purine derivatives, such as antiarrhythmic and hypotensive activities, have been investigated, indicating the potential of such compounds in therapeutic applications related to cardiovascular health (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004). The structure-activity relationships highlighted in these studies can guide the development and application of the compound .
Anti-Inflammatory and Analgesic Agents
Research has also focused on the synthesis of novel heterocyclic compounds derived from purine analogs for their anti-inflammatory and analgesic properties. This includes exploring different substituents and structural modifications to enhance biological activity, which could be relevant for the compound of interest (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such studies underline the potential application of complex purine derivatives in developing new therapeutic agents.
Crystal Structure Analysis
The crystal structure analysis of purine derivatives provides insights into their molecular conformations and potential interactions with biological targets. For example, studies on acridinedione derivatives have elucidated their crystal structures, offering a basis for understanding the molecular dynamics and interactions critical for their biological activities (Kour, Patil, Deshmukh, Gupta, & Kant, 2014). This information is crucial for designing drugs with high specificity and efficacy.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
9-(4-methoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-25-20-19(21(30)29(23(25)31)16-15-26-11-4-3-5-12-26)28-14-6-13-27(22(28)24-20)17-7-9-18(32-2)10-8-17/h7-10H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWWSDZELRDUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918001.png)
![1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2918002.png)

![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2918007.png)
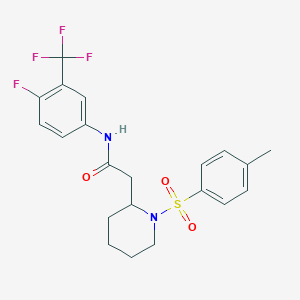
![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2918012.png)
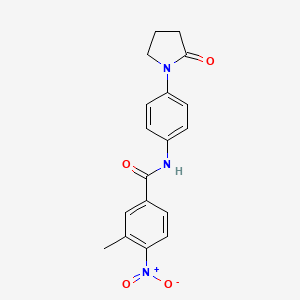
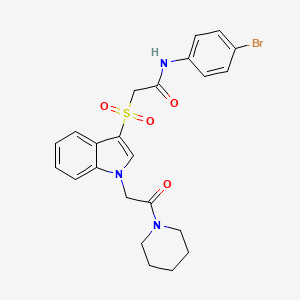
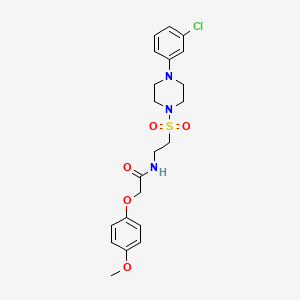
![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918020.png)
